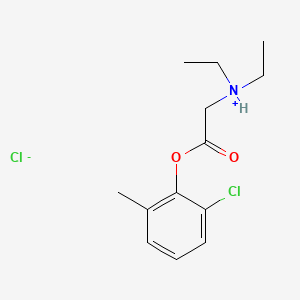
3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione
Vue d'ensemble
Description
3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione, also known as CP47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the mid-1970s by Pfizer as a potential analgesic drug. However, its psychoactive effects and abuse potential led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its legal status, CP47,497 continues to be studied for its potential therapeutic applications and as a tool for scientific research.
Mécanisme D'action
3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione acts as a full agonist of the CB1 receptor, which is a G protein-coupled receptor that regulates neurotransmitter release and neuronal excitability. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase. This results in the modulation of synaptic transmission and the regulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, its psychoactive effects and potential for abuse have limited its use as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione is a useful tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. Its high affinity and selectivity for the CB1 receptor make it a valuable reference compound for testing the potency of other synthetic cannabinoids. However, its psychoactive effects and potential for abuse limit its use in certain types of experiments, particularly those involving human subjects.
Orientations Futures
There are several potential future directions for research involving 3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione. One area of interest is the development of novel synthetic cannabinoids that have greater selectivity and fewer psychoactive effects than this compound. Another area of interest is the use of this compound as a tool for studying the effects of cannabinoid receptor activation on various physiological processes, including pain perception, appetite, and mood. Additionally, there is ongoing research into the potential therapeutic applications of this compound and other synthetic cannabinoids, particularly in the treatment of pain and other neurological disorders.
Applications De Recherche Scientifique
3-(5-Cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione is commonly used in scientific research as a tool for studying the endocannabinoid system and the effects of cannabinoid receptor activation. It has been shown to have high affinity and selectivity for the CB1 receptor, which is primarily found in the brain and central nervous system. This compound is also used as a reference compound for testing the potency of other synthetic cannabinoids.
Propriétés
IUPAC Name |
3-(5-cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c22-19-16-12-7-8-13-17(16)20(23)21(24)18(19)14-6-2-5-11-15-9-3-1-4-10-15/h7-8,12-13,15,22H,1-6,9-11,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWLMADGHFBAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290226 | |
| Record name | 3-(5-cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22769-71-7 | |
| Record name | NSC67462 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-cyclohexylpentyl)-4-hydroxynaphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(octadecylamino)-N-[4-[4-[[2-(octadecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B3369083.png)
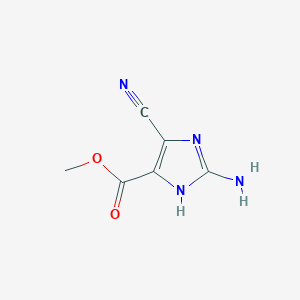
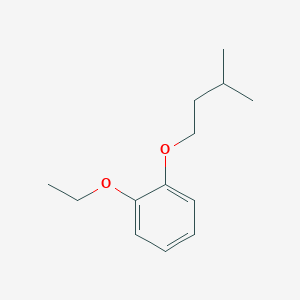
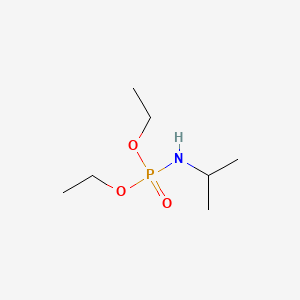

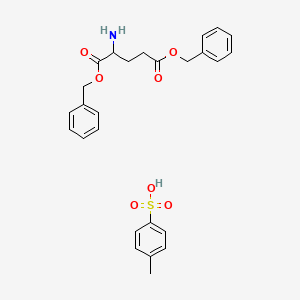
![1,1-Bis[(2-methylpentan-2-YL)peroxy]cyclohexane](/img/structure/B3369142.png)
![7-Amino-2-(propan-2-yl)-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B3369153.png)
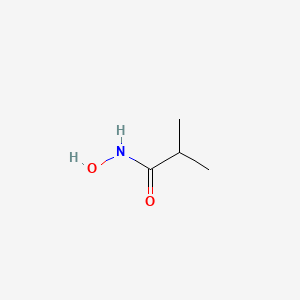

![9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B3369168.png)
